![molecular formula C22H24O4 B5036847 1-{2-[2-(2-methoxy-4-methylphenoxy)ethoxy]ethoxy}naphthalene CAS No. 426229-85-8](/img/structure/B5036847.png)
1-{2-[2-(2-methoxy-4-methylphenoxy)ethoxy]ethoxy}naphthalene
Overview
Description
1-{2-[2-(2-methoxy-4-methylphenoxy)ethoxy]ethoxy}naphthalene is a chemical compound that has gained significant attention from the scientific community due to its potential applications in various fields.
Scientific Research Applications
1-{2-[2-(2-methoxy-4-methylphenoxy)ethoxy]ethoxy}naphthalene has been studied for its potential applications in various fields, including organic electronics, optoelectronics, and biomedical research. In organic electronics, the compound has been used as a building block for the synthesis of organic semiconductors. In optoelectronics, it has been used as a component in the fabrication of organic light-emitting diodes (OLEDs). In biomedical research, 1-{2-[2-(2-methoxy-4-methylphenoxy)ethoxy]ethoxy}naphthalene has been studied for its potential as an anti-cancer agent.
Mechanism of Action
The mechanism of action of 1-{2-[2-(2-methoxy-4-methylphenoxy)ethoxy]ethoxy}naphthalene is not fully understood. However, studies have suggested that the compound may inhibit the proliferation of cancer cells by inducing apoptosis and inhibiting angiogenesis.
Biochemical and Physiological Effects
Studies have shown that 1-{2-[2-(2-methoxy-4-methylphenoxy)ethoxy]ethoxy}naphthalene has low toxicity and does not have any significant adverse effects on the body. However, further studies are needed to fully understand the biochemical and physiological effects of the compound.
Advantages and Limitations for Lab Experiments
The advantages of using 1-{2-[2-(2-methoxy-4-methylphenoxy)ethoxy]ethoxy}naphthalene in lab experiments include its high purity and stability, low toxicity, and potential applications in various fields. The limitations include the complexity of the synthesis method and the need for further studies to fully understand its mechanism of action and physiological effects.
Future Directions
Future research on 1-{2-[2-(2-methoxy-4-methylphenoxy)ethoxy]ethoxy}naphthalene could focus on its applications in the development of organic semiconductors and OLEDs, as well as its potential as an anti-cancer agent. Further studies are also needed to fully understand the mechanism of action and physiological effects of the compound. Additionally, research could focus on developing more efficient and cost-effective synthesis methods for the compound.
Synthesis Methods
1-{2-[2-(2-methoxy-4-methylphenoxy)ethoxy]ethoxy}naphthalene can be synthesized through a multistep process involving the reaction of naphthalene with 2-bromoethanol and potassium carbonate followed by the reaction with 2-(2-methoxy-4-methylphenoxy)ethanol and sodium hydride. The final step involves the reaction of the obtained intermediate with 1,2-dibromoethane and potassium carbonate.
properties
IUPAC Name |
1-[2-[2-(2-methoxy-4-methylphenoxy)ethoxy]ethoxy]naphthalene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24O4/c1-17-10-11-21(22(16-17)23-2)26-15-13-24-12-14-25-20-9-5-7-18-6-3-4-8-19(18)20/h3-11,16H,12-15H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXELDEPRAOTKTA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCOCCOC2=CC=CC3=CC=CC=C32)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701185355 | |
Record name | 1-[2-[2-(2-Methoxy-4-methylphenoxy)ethoxy]ethoxy]naphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701185355 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
426229-85-8 | |
Record name | 1-[2-[2-(2-Methoxy-4-methylphenoxy)ethoxy]ethoxy]naphthalene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=426229-85-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-[2-[2-(2-Methoxy-4-methylphenoxy)ethoxy]ethoxy]naphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701185355 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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